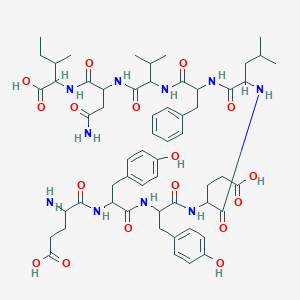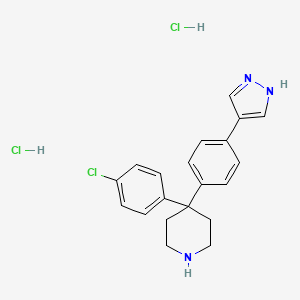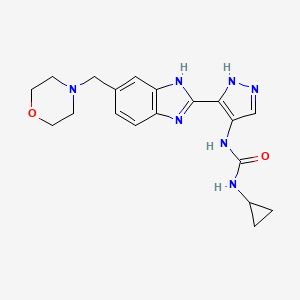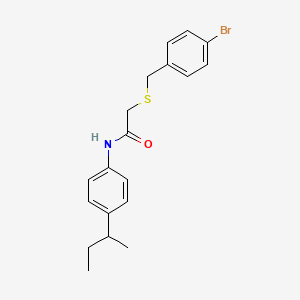
AZ 12216052
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZ 12216052 ist eine Verbindung, die für ihre Rolle als positiver allosterischer Modulator des metabotropen Glutamatrezeptors 8 (mGluR8) bekannt ist. Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Angst und neuropathische Schmerzen, Aufmerksamkeit erregt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Schlüsselintermediate. Der primäre Syntheseweg beinhaltet:
Bildung des Bromphenyl-Zwischenprodukts: Der erste Schritt beinhaltet die Bromierung eines Phenylrings zur Bildung einer Bromphenylverbindung.
Thioether-Bildung: Das Bromphenyl-Zwischenprodukt wird dann mit einer Thiolverbindung umgesetzt, um eine Thioether-Bindung zu bilden.
Acetamid-Bildung: Der letzte Schritt beinhaltet die Reaktion des Thioether-Zwischenprodukts mit einem Acetamid-Derivat zur Bildung von this compound.
Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan oder Tetrahydrofuran, wobei die Temperaturen zwischen 0 °C und Raumtemperatur gehalten werden, um optimale Ausbeuten zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme zur präzisen Steuerung der Reaktionsparameter. Reinigungsschritte wie Umkristallisation und Chromatographie werden eingesetzt, um die gewünschte Produktqualität zu erreichen .
Wissenschaftliche Forschungsanwendungen
AZ 12216052 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the modulation of mGluR8 and its effects on synaptic transmission.
Biology: Investigated for its role in modulating neuronal signaling and its potential neuroprotective effects.
Medicine: Explored for its therapeutic potential in treating anxiety and neuropathic pain.
Industry: Utilized in the development of new pharmacological agents targeting mGluR8
Wirkmechanismus
AZ 12216052 exerts its effects by binding to the allosteric site of the mGluR8 receptor. This binding enhances the receptor’s response to its natural ligand, glutamate, thereby modulating synaptic transmission. The compound’s anxiolytic effects are believed to result from its ability to reduce excitatory neurotransmission in specific brain regions involved in anxiety .
Biochemische Analyse
Biochemical Properties
AZ 12216052 plays a significant role in biochemical reactions by modulating the activity of mGluR8. It enhances the receptor’s response to glutamate, a key neurotransmitter in the central nervous system. The compound interacts with mGluR8 by binding to an allosteric site, which is distinct from the glutamate binding site. This interaction increases the receptor’s sensitivity to glutamate, thereby potentiating its signaling effects .
Cellular Effects
This compound has been shown to influence various cellular processes. In human neuroblastoma SH-SY5Y cells, the compound enhances cell viability and protects against damage induced by staurosporine and doxorubicin. It also stimulates cell proliferation and differentiation. Additionally, this compound modulates the excitatory currents in retinal ganglion cells, which are crucial for visual processing .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the allosteric site of mGluR8, which leads to a conformational change in the receptor. This change enhances the receptor’s affinity for glutamate, resulting in increased activation of downstream signaling pathways. The compound’s positive allosteric modulation of mGluR8 has been linked to its anxiolytic effects, as it reduces measures of anxiety in animal models .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained effects over time. In vitro studies have shown that the compound maintains its protective effects on neuroblastoma cells for up to 48 hours. In vivo studies indicate that a single dose of this compound can reduce anxiety-related behaviors in mice for several hours post-administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 10 mg/kg, the compound significantly reduces anxiety-related behaviors without affecting locomotor activity. Higher doses have not been extensively studied, but it is important to consider potential toxic or adverse effects at elevated concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to glutamate signaling. It interacts with mGluR8, which plays a role in modulating synaptic transmission and plasticity. The compound’s modulation of mGluR8 activity can influence metabolic flux and the levels of various metabolites associated with glutamate signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively modulate mGluR8 activity. The compound’s distribution is influenced by its interaction with transporters and binding proteins that facilitate its localization to specific cellular compartments .
Subcellular Localization
This compound is localized to subcellular compartments where mGluR8 is expressed. This includes the synaptic membranes of neurons, where it can modulate synaptic transmission. The compound’s activity is dependent on its localization, as it needs to be in proximity to mGluR8 to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZ 12216052 involves several steps, starting with the preparation of the key intermediates. The primary synthetic route includes:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a bromophenyl compound.
Thioether Formation: The bromophenyl intermediate is then reacted with a thiol compound to form a thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative to form this compound.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, with temperatures maintained between 0°C and room temperature to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AZ 12216052 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Thioether-Bindung in eine Thiolgruppe umwandeln.
Substitution: Die Bromphenylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole werden unter basischen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone und substituierte Derivate von this compound, die in verschiedenen Forschungsanwendungen weiter verwendet werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Werkzeugverbindung verwendet, um die Modulation von mGluR8 und seine Auswirkungen auf die synaptische Transmission zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation der neuronalen Signalübertragung und seine potenziellen neuroprotektiven Wirkungen.
Medizin: Wird für sein therapeutisches Potenzial bei der Behandlung von Angstzuständen und neuropathischen Schmerzen untersucht.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf mGluR8 abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die allosterische Stelle des mGluR8-Rezeptors bindet. Diese Bindung verstärkt die Reaktion des Rezeptors auf seinen natürlichen Liganden, Glutamat, wodurch die synaptische Transmission moduliert wird. Die anxiolytischen Wirkungen der Verbindung sollen aus ihrer Fähigkeit resultieren, die erregende Neurotransmission in bestimmten Hirnarealen zu reduzieren, die an Angst beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AZ 12216053: Ein weiterer positiver allosterischer Modulator von mGluR8 mit ähnlichen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.
VU 0155041: Ein positiver allosterischer Modulator von mGluR4, der ebenfalls anxiolytische Wirkungen zeigt, aber einen anderen Rezeptorsubtyp angreift.
Einzigartigkeit
AZ 12216052 ist einzigartig aufgrund seiner hohen Selektivität für mGluR8 und seiner starken anxiolytischen Wirkungen. Im Gegensatz zu anderen Modulatoren beeinflusst es die Geschwindigkeit der behandelten Tiere nicht signifikant, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen mit minimalen Nebenwirkungen macht .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYZJOTWYRWNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does AZ12216052 interact with mGluR8, and what are the downstream effects observed in the studies?
A1: AZ12216052 acts as a positive allosteric modulator of mGluR8, meaning it binds to a site distinct from the orthosteric (glutamate binding) site and enhances the receptor's activity when an agonist is present [, ]. The exact mechanism of this allosteric modulation is not fully elucidated in the provided papers.
- Modulation of nociceptive responses: In a rat model of neuropathic pain, intra-dorsal striatum administration of AZ12216052 increased the tail-flick latency, suggesting an analgesic effect [].
- Changes in neuronal activity: AZ12216052 was found to inhibit the activity of ON cells and stimulate OFF cells within the rostral ventromedial medulla (RVM) in rats with neuropathic pain, potentially contributing to the observed analgesic effects [].
Q2: How does the activity of AZ12216052 compare to other mGluR8 modulators in the context of the provided research?
A2: The studies highlight differences in the effects of AZ12216052 compared to other mGluR8 modulators:
- (S)-3,4-DCPG: This selective mGluR8 agonist consistently demonstrated more potent effects than AZ12216052 in the neuropathic pain model, both in terms of modulating nociceptive responses and influencing RVM neuronal activity [].
- VU0155041: This selective mGluR4 positive allosteric modulator did not show any significant effect on thermal nociception or RVM cell activity, indicating that AZ12216052's effects are likely mediated through mGluR8 and not mGluR4 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)
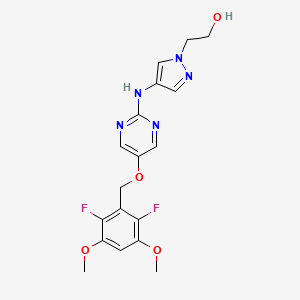
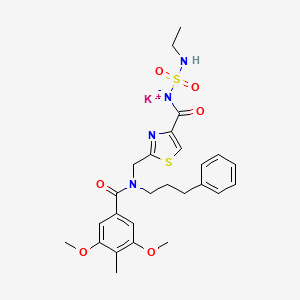

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)
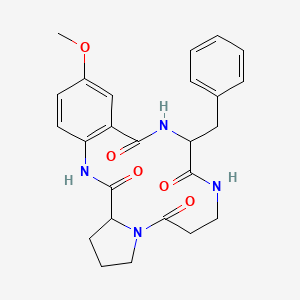
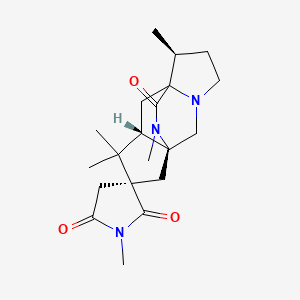
![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)
![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)
